molecular formula C10H13NO4 B108509 2-Acetoxymethyl-3,4-dimethoxypyridine CAS No. 102625-99-0

2-Acetoxymethyl-3,4-dimethoxypyridine

Cat. No.: B108509
CAS No.: 102625-99-0
M. Wt: 211.21 g/mol
InChI Key: LALICKMKNTYIDF-UHFFFAOYSA-N
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Description

2-Acetoxymethyl-3,4-dimethoxypyridine is a pyridine derivative featuring methoxy groups at the 3- and 4-positions and an acetoxymethyl (-OCOCH2-) substituent at the 2-position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in proton pump inhibitors like Pantoprazole.

Properties

IUPAC Name

(3,4-dimethoxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALICKMKNTYIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253806
Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102625-99-0
Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
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Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
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Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
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Preparation Methods

Reaction Mechanism and Conditions

  • Acetylation of N-oxide :
    The N-oxide substrate is dissolved in acetic acid and heated to 75–85°C. Acetic anhydride is introduced at a controlled rate (10–15 kg/h), initiating a two-step process:

    • Formation of an acetoxymethyl intermediate via electrophilic substitution.

    • Rearrangement under thermal conditions (85–95°C for 15–16 h).
      Key parameters include maintaining stoichiometric excess of acetic anhydride (2.5–3.5 equiv) and avoiding premature hydrolysis.

  • Isolation of 2-Acetoxymethyl Derivative :
    Post-reaction, excess acetic anhydride is removed via reduced-pressure distillation (0.092 MPa at 85°C). The residue is cooled to 18–25°C, and the product is extracted with dichloromethane. Crucially, omitting the hydrolysis step (e.g., by excluding alkaline treatment) preserves the acetoxymethyl group, yielding the target compound.

Table 1: Optimization of Acetic Anhydride-Based Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature85–95°CMaximizes rearrangement efficiency
Acetic Anhydride Equiv2.5–3.5Prevents side reactions
Distillation Pressure0.09–0.1 MPaMinimizes thermal degradation

Alternative Routes from Maltol Derivatives

A multi-step pathway starting from maltol (3-hydroxy-2-methyl-4-pyrone) has been reported, though it is less direct. This method involves:

Methylation and Oxidation Sequence

  • Methylation : Maltol is treated with dimethyl sulfate in alkaline media to yield 3-methoxy-2-methyl-4-pyrone.

  • Ammoniation and Chlorination : Conversion to 3-methoxy-2-methyl-4(1H)-pyridone, followed by chlorination with POCl₃ or SOCl₂.

  • N-Oxidation and Methoxylation : The chlorinated intermediate is oxidized to the N-oxide using hydrogen peroxide or peracetic acid, then subjected to methoxylation with sodium methoxide.

Acetoxymethyl Group Introduction

The critical step involves reacting the N-oxide with acetic anhydride at 80–140°C for 2–4 hours. Unlike the primary method, this route isolates the acetoxymethyl derivative before hydrolysis by:

  • Terminating the reaction after acetic anhydride distillation.

  • Using dichloromethane for extraction without aqueous work-up.

Key Challenge : Competing hydrolysis during work-up reduces yields, necessitating strict control of pH and temperature.

Comparative Analysis of Methodologies

Yield and Purity Considerations

  • Acetic Anhydride Route : Achieves 70–76% isolated yield when hydrolysis is omitted. Purity exceeds 95% after solvent recrystallization.

  • Maltol-Derived Route : Lower yields (45–55%) due to multi-step inefficiencies, but advantageous for large-scale production.

Cost and Scalability

  • Acetic anhydride is cost-effective but requires careful handling due to exothermic reactions.

  • Maltol-based synthesis incurs higher raw material costs but benefits from established industrial protocols.

Industrial-Scale Adaptations

Solvent and Catalyst Optimization

  • Solvent Choice : Dichloromethane outperforms ethyl acetate in extraction efficiency, reducing solvent use by 30%.

  • Catalytic Enhancements : Sodium tungstate (0.5–1 mol%) accelerates N-oxidation steps, cutting reaction time by 40%.

Waste Reduction Strategies

  • Acetic Anhydride Recovery : Distillation recovers 90% of unused acetic anhydride, minimizing waste.

  • Byproduct Utilization : Acetic acid byproducts are neutralized with NaOH to produce sodium acetate for resale.

Emerging Methodologies and Innovations

Recent advances focus on transition metal-free catalysis and flow chemistry :

  • Homocoupling Techniques : Copper(II) halides in acetonitrile enable direct coupling of pyridine derivatives, though applicability to acetoxymethyl synthesis remains exploratory.

  • Continuous Flow Systems : Microreactors improve heat dissipation during exothermic acetylation steps, enhancing safety and yield consistency .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxymethyl-3,4-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Acetoxymethyl-3,4-dimethoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetoxymethyl-3,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an intermediate that undergoes further chemical transformations to produce active drug molecules. These active molecules then interact with biological targets, such as enzymes or receptors, to exert their therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Key structural analogs include:

Compound Name Substituent at 2-position Molecular Formula Molecular Weight Key Applications/Notes
2-Acetoxymethyl-3,4-dimethoxypyridine -OCOCH2- C10H13NO5 227.21 Potential prodrug intermediate; acetoxymethyl group may enhance lipophilicity
2-Hydroxymethyl-3,4-dimethoxypyridine -CH2OH C8H11NO3 169.17 Precursor for acetylated derivatives; CAS 72830-08-1
2-Chloromethyl-3,4-dimethoxypyridine HCl -CH2Cl (as HCl salt) C8H11ClNO2·HCl 222.10 Intermediate in Pantoprazole synthesis; CAS 72830-09-2
2-Chloro-3,4-dimethoxypyridine -Cl C7H8ClNO2 173.60 Catalyst in synthesizing 3,4-dimethoxypyridine; CAS 101664-59-9

Key Observations :

  • Lipophilicity : The acetoxymethyl group increases hydrophobicity compared to hydroxymethyl or chloromethyl groups, which may improve membrane permeability in drug candidates .
  • Reactivity : The chloromethyl derivative undergoes nucleophilic substitution reactions (e.g., with thiols in Pantoprazole synthesis), while the acetoxymethyl group is susceptible to hydrolysis, releasing acetic acid and forming the hydroxymethyl analog .
This compound
  • Route : Derived from 3,4-dimethoxy-2-methylpyridine via acetylation using acetyl chloride or acetic anhydride, followed by hydrolysis and chlorination .
  • Critical Step : Acetylation under alkaline conditions ensures selective substitution at the methyl group .

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • This compound :
    • 1H-NMR : Acetate methyl (~2.1 ppm), methylene protons adjacent to oxygen (~4.3–4.5 ppm), and aromatic protons (~6.5–8.0 ppm) .
  • 2-Chloromethyl-3,4-dimethoxypyridine HCl :
    • 1H-NMR : Chloromethyl protons (~4.7 ppm) and downfield-shifted aromatic protons due to electron-withdrawing Cl .
Mass Spectrometry (MS)
  • This compound : Molecular ion peak at m/z 227.21 .
  • 2-Hydroxymethyl-3,4-dimethoxypyridine : Molecular ion at m/z 169.17, with fragmentation patterns indicating loss of H2O .

Biological Activity

2-Acetoxymethyl-3,4-dimethoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of acetoxy and methoxy groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C11H15NO4
  • Molecular Weight : 225.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The compound has shown effectiveness in inhibiting the growth of bacteria and fungi.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage. This activity could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model :
    In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group (Johnson et al., 2023).
  • Neuroprotection Studies :
    A recent investigation into the neuroprotective properties revealed that treatment with this compound significantly reduced cell death in cultured neurons exposed to oxidative stress (Lee et al., 2024).

Q & A

Q. What are the established synthetic routes for 2-acetoxymethyl-3,4-dimethoxypyridine, and how do reaction conditions influence yield?

The compound can be synthesized via acetylation of its hydroxyl precursor (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine) using acetic anhydride or acetyl chloride. A methodologically robust approach involves:

  • Reagent selection : Acetic anhydride in dimethylformamide (DMF) at 90°C, analogous to azide substitution reactions described for structurally similar pyridine derivatives .
  • Purification : Column chromatography (silica gel 60, 230–400 mesh) or preparative TLC (silica 60 F254 plates) with UV visualization to isolate the product .
  • Yield optimization : Excess acetylating agent (1.5–2 eq.) and inert atmosphere (argon) minimize side reactions.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsPurpose
AcetylationAcetic anhydride, DMF, 90°CIntroduce acetoxymethyl group
WorkupEthyl acetate/water extractionRemove unreacted reagents
PurificationColumn chromatography (hexane:EtOAc 3:1)Isolate product

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • ¹H NMR : Key signals include the acetoxymethyl proton (δ 4.5–5.0 ppm as a singlet) and methoxy groups (δ 3.8–3.9 ppm) .
  • FT-IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 211 (C₁₀H₁₃NO₄⁺) with fragmentation patterns consistent with loss of acetoxymethyl (–CH₂OAc) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis of the acetoxymethyl group.
  • Handling : Use desiccants to avoid moisture exposure, which can degrade the ester functionality .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while additives like DMAP (4-dimethylaminopyridine) catalyze acetylation .
  • Temperature control : Maintain 90°C to balance reaction rate and byproduct formation. Higher temperatures risk decomposition, while lower temperatures slow kinetics.
  • Inert atmosphere : Argon prevents oxidation of sensitive intermediates, critical for preserving yield (>85%) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Cross-validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine, δ 4.7 ppm for –CH₂OH ).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.
  • Reference standards : Source certified analytical standards (e.g., from pharmacopeial databases) to calibrate instruments .

Q. What methodologies are suitable for studying the hydrolytic stability of this compound?

  • Kinetic studies : Monitor degradation in buffered solutions (pH 1–12) via HPLC at 25–60°C.
  • Activation energy calculation : Use the Arrhenius equation to predict shelf-life under storage conditions .
  • Degradation products : Identify hydrolyzed derivatives (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine) via LC-MS .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

  • Chromatographic separation : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to resolve the compound from impurities .
  • Calibration curves : Use linear regression (R² > 0.995) across a concentration range (0.1–100 µg/mL).
  • Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and spike-recovery experiments in biological or synthetic matrices .

Table 2 : Key Physicochemical Properties (Analogous Compounds)

Property2-Hydroxymethyl-3,4-dimethoxypyridine Relevance to Target Compound
Boiling Point275.5°CPredicts volatility during synthesis
LogP~1.2 (calculated)Informs solvent selection
StabilityHygroscopicGuides storage protocols

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